molecular formula C13H13NO2S B11764259 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol

8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol

Cat. No.: B11764259
M. Wt: 247.31 g/mol
InChI Key: UKMRCVSQHLPTPD-UHFFFAOYSA-N
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Description

8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline core, and a thiol group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the quinoline core can produce dihydroquinoline derivatives .

Scientific Research Applications

8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The quinoline core can interact with nucleic acids and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents and functional groups, such as:

Uniqueness

What sets 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol apart is its unique combination of a dioxino ring, quinoline core, and thiol group.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

8-ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-7-thione

InChI

InChI=1S/C13H13NO2S/c1-2-8-5-9-6-11-12(16-4-3-15-11)7-10(9)14-13(8)17/h5-7H,2-4H2,1H3,(H,14,17)

InChI Key

UKMRCVSQHLPTPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC3=C(C=C2NC1=S)OCCO3

Origin of Product

United States

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